molecular formula C10H13NO4 B8046628 Ethyl 5-methyl-2-oxo-3-prop-2-enyl-1,3-oxazole-4-carboxylate

Ethyl 5-methyl-2-oxo-3-prop-2-enyl-1,3-oxazole-4-carboxylate

Cat. No.: B8046628
M. Wt: 211.21 g/mol
InChI Key: HZLRPFCSAWUTDA-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-2-oxo-3-prop-2-enyl-1,3-oxazole-4-carboxylate is a heterocyclic organic compound that contains an oxazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxazole ring imparts unique chemical properties, making it a valuable target for synthetic chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-methyl-2-oxo-3-prop-2-enyl-1,3-oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with propargyl bromide in the presence of a base, followed by cyclization with an appropriate amine to form the oxazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methyl-2-oxo-3-prop-2-enyl-1,3-oxazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-2,4-dicarboxylates, while reduction can produce oxazolidinones.

Scientific Research Applications

Ethyl 5-methyl-2-oxo-3-prop-2-enyl-1,3-oxazole-4-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the development of bioactive molecules with potential therapeutic properties.

    Medicine: Research into its derivatives has shown promise in the development of new drugs, particularly as antimicrobial and anticancer agents.

    Industry: The compound’s unique chemical properties make it useful in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 5-methyl-2-oxo-3-prop-2-enyl-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-oxo-3-prop-2-enyl-1,3-oxazole-4-carboxylate: Similar structure but lacks the methyl group at the 5-position.

    Methyl 5-methyl-2-oxo-3-prop-2-enyl-1,3-oxazole-4-carboxylate: Similar structure but has a methyl ester instead of an ethyl ester.

    Ethyl 5-methyl-2-oxo-3-prop-2-enyl-1,3-thiazole-4-carboxylate: Similar structure but contains a thiazole ring instead of an oxazole ring.

Uniqueness

This compound is unique due to the specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. The presence of the prop-2-enyl group enhances its reactivity and potential for further functionalization.

Properties

IUPAC Name

ethyl 5-methyl-2-oxo-3-prop-2-enyl-1,3-oxazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-4-6-11-8(9(12)14-5-2)7(3)15-10(11)13/h4H,1,5-6H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZLRPFCSAWUTDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=O)N1CC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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